One approach involves starting with commercially available 2-chloro-4-(trifluoromethyl)pyridine and subjecting it to various chemical transformations. For example, researchers have synthesized a series of diaryl urea derivatives by first converting 2-chloro-4-(trifluoromethyl)pyridine into a pyridine acid derivative, followed by coupling with an amine to form an amide []. This amide then undergoes further reaction with an aminophenolic moiety to yield an ether, which is subsequently reacted with an aromatic amine using 1,1'-Carbonyldiimidazole (CDI) to produce the final compound [].
Another synthetic route utilizes 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material and employs a reaction with n-butyl lithium reagent to produce 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid []. The reaction conditions, such as temperature, reaction time, molar ratio of reactants, and pH, were meticulously optimized to achieve high yield and purity of the target compound [].
For instance, studies on the geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethy)phenoxy]-2-nitrophenyl]- 2-methoxyethylidene]amino]oxy]acetate (AKH-7088) employed two-dimensional NMR spectroscopy to determine their molecular conformations []. This technique allowed researchers to discern the spatial arrangement of atoms within the molecule and understand the impact of isomerism on its properties [].
Furthermore, crystallographic analysis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid revealed that its asymmetric unit comprises two independent molecules connected via O—H⋯O hydrogen bonds, forming classical hydrogen-bonded carboxylic acid dimers []. Additionally, the dihedral angles between the benzene rings in each molecule were determined to be 80.7 (1) and 68.7 (1)° []. This kind of structural information is crucial for understanding the physicochemical properties and potential interactions of these compounds.
For instance, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide exhibits potent GlyT1 inhibitory activity []. This inhibition likely arises from the compound's ability to bind to the GlyT1 transporter, preventing glycine uptake in the brain [].
Another example is (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), which acts as a potent antagonist of the P2X7 receptor []. This compound likely exerts its effects by binding to the receptor, blocking its activation by adenosine triphosphate (ATP) and preventing downstream signaling events [].
Herbicides: Compounds like methyl [[[1-[5-[2-chloro-4-(trifluoromethy)phenoxy]-2-nitrophenyl]- 2-methoxyethylidene]amino]oxy]acetate (AKH-7088) exhibit selective herbicidal activity against broadleaf weeds []. These compounds are designed to disrupt plant-specific processes, inhibiting weed growth while minimizing damage to desired crops [].
Anticancer Agents: Diaryl urea derivatives bearing a pyridine moiety have shown potential as anticancer agents []. These compounds are designed to target specific proteins or pathways involved in cancer cell growth and proliferation [].
GlyT1 Inhibitors: Molecules containing the 2-chloro-4-(trifluoromethyl)pyridine moiety have been explored as GlyT1 inhibitors []. These inhibitors hold potential for treating neurological and psychiatric disorders associated with GlyT1 dysfunction, such as schizophrenia [].
P2X7 Antagonists: Some compounds incorporating the 2-chloro-4-(trifluoromethyl)pyridine moiety exhibit potent antagonism against the P2X7 receptor []. This receptor plays a role in inflammatory processes and pain perception, making its antagonists potential therapeutic targets for inflammatory diseases and pain management [].
Pyrrolidine derivatives: The presence of the pyrrolidine ring in various biologically active molecules underscores its importance in drug design. For instance, 4-(pyrrolidin-1-ylmethyl)benzaldehyde serves as a key intermediate in the synthesis of numerous small molecule anticancer drugs []. Its derivatives have shown promise as potential receptor antagonists and anti-inflammatory agents [].
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7